molecular formula C13H10BrClN4 B11776498 N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B11776498
M. Wt: 337.60 g/mol
InChI Key: DFXNVAHFCDMLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a chemical compound with the molecular formula C13H10BrClN4 and a molecular weight of 337.60 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the pyrrolo[2,1-f][1,2,4]triazin-2-amine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and chlorine substituents: Halogenation reactions are carried out using reagents like bromine and chlorine under specific conditions to introduce the bromo and chloro groups.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of bromine, chlorine, and benzyl substituents, which confer unique chemical and biological properties .

Properties

Molecular Formula

C13H10BrClN4

Molecular Weight

337.60 g/mol

IUPAC Name

N-benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C13H10BrClN4/c14-11-7-6-10-12(15)17-13(18-19(10)11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)

InChI Key

DFXNVAHFCDMLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=CC=C3Br)C(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.